molecular formula C21H22N2 B11957209 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole CAS No. 30492-98-9

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole

Katalognummer: B11957209
CAS-Nummer: 30492-98-9
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: FJWOHVDECYKNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is a heterocyclic compound with the molecular formula C21H22N2. It is a member of the pyrazole family, characterized by a nitrogen-based hetero-aromatic ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole typically involves the reaction of cyclooctanone with hydrazine hydrate and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazole derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Diphenyl-4,5,6,7,8,9-hexahydro-3H-cyclooctapyrazole is unique due to its specific ring structure and the presence of two phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

30492-98-9

Molekularformel

C21H22N2

Molekulargewicht

302.4 g/mol

IUPAC-Name

3,3-diphenyl-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazole

InChI

InChI=1S/C21H22N2/c1-2-10-16-20-19(15-9-1)21(23-22-20,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI-Schlüssel

FJWOHVDECYKNRI-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2=C(CC1)C(N=N2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.